molecular formula C25H25Cl3N6 B2560235 5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride

5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride

Numéro de catalogue: B2560235
Poids moléculaire: 515.9 g/mol
Clé InChI: RIMSXBSYXNLYPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du LDN 212854 implique plusieurs étapes, à commencer par la préparation de la structure de base, qui comprend une quinoléine et une fraction pyrazolo[1,5-a]pyrimidine. Les étapes clés impliquent :

Méthodes de production industrielle

La production industrielle du chlorhydrate de LDN 212854 implique généralement une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le produit final est souvent purifié par des techniques de recristallisation ou de chromatographie .

Applications De Recherche Scientifique

Anticancer Activity

LDN193189 has been extensively studied for its potential as an anticancer agent. It acts as an inhibitor of bone morphogenetic protein (BMP) signaling pathways, specifically targeting ALK2, ALK3, and ALK6 receptors. This inhibition can lead to the suppression of tumor growth in various cancer types.

Case Study: Inhibition of Tumor Growth
A study demonstrated that LDN193189 effectively inhibited the proliferation of cancer cells in vitro and in vivo models. The compound showed significant cytotoxicity against several cancer cell lines, including HCC827 and H1975, with IC50 values indicating high potency (IC50 < 0.00001 μM for some lines) .

Cell Line IC50 (μM) Effect
HCC827<0.00001High cytotoxicity
H19750.36Moderate cytotoxicity
Hep-G2>5.00Low cytotoxicity

Inhibition of Kinase Activity

The compound has also been investigated for its ability to inhibit specific kinases involved in various signaling pathways that regulate cell growth and survival.

Key Findings:

  • LDN193189 selectively inhibits kinases such as c-Abl, Bcr-Abl, c-Kit, and PDGFR-kinase .
  • This inhibition can be crucial for developing treatments for kinase-dependent diseases, including certain types of leukemia and solid tumors.

Neurological Applications

Research indicates that LDN193189 may have neuroprotective properties due to its ability to modulate D3 dopamine receptor activity alongside antioxidant effects . This suggests potential applications in treating neurodegenerative diseases.

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of LDN193189 in various cancer types. The results from these trials will be crucial for determining its viability as a therapeutic agent.

Combination Therapies

Research is also exploring the potential of combining LDN193189 with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms observed in cancer therapies.

Activité Biologique

5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride, also known as LDN-193189, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological contexts, and relevant case studies.

  • Molecular Formula : C25H22N6
  • Molar Mass : 406.48 g/mol
  • CAS Number : 1062368-24-4
  • Solubility : Soluble in water at 5 mg/mL (warmed) .

LDN-193189 primarily functions as a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It inhibits the transcriptional activity of BMP type I receptors ALK2 and ALK3 with IC50 values of 5 nM and 30 nM, respectively. This selectivity is significant as it is approximately 200 times more selective for BMP than for TGF-β signaling pathways .

Biological Activity

The biological activities associated with LDN-193189 include:

  • Inhibition of BMP Signaling :
    • IC50 Values :
      • ALK2: 5 nM
      • ALK3: 30 nM
    • Effect on Cellular Processes : Inhibits BMP4-mediated activation of Smad proteins (Smad1, Smad5, Smad8), which are crucial for mediating BMP signaling .
  • Impact on Reactive Oxygen Species (ROS) :
    • LDN-193189 has been shown to block the production of ROS induced by oxidized low-density lipoprotein in human aortic endothelial cells, suggesting a protective role against oxidative stress .
  • Potential Therapeutic Applications :
    • The compound's ability to inhibit BMP signaling makes it a candidate for treating conditions associated with aberrant BMP activity, such as certain cancers and fibrotic diseases .

Case Studies and Research Findings

Several studies have explored the efficacy and applications of LDN-193189:

StudyFindings
Study on Cancer Cell Lines Demonstrated that LDN-193189 inhibits proliferation in various cancer cell lines through its action on BMP signaling pathways .
Endothelial Cell Studies Showed that LDN-193189 effectively reduces oxidative stress markers in endothelial cells exposed to atherogenic stimuli .
In Vivo Models Animal studies indicated that administration of LDN-193189 led to reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name

5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6.3ClH/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30;;;/h1-10,15-17,26H,11-14H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMSXBSYXNLYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.